AM 114

描述

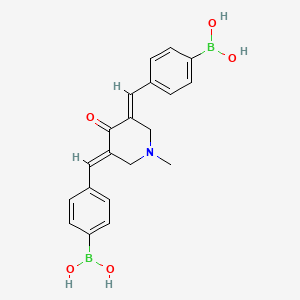

Structure

2D Structure

属性

IUPAC Name |

[4-[(E)-[(5E)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10+,17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPIKXGUPAKTIZ-OTYYAQKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(O)(O)C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)B(O)O)/CN(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21B2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies

Comprehensive Analysis of Synthetic Pathways for the Chemical Compound

The synthesis of AM-114, chemically known as 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one, and its related analogues primarily relies on well-established organic reactions, with the Claisen-Schmidt condensation being the cornerstone of its assembly. nih.govresearchgate.netresearchgate.net

Academic Syntheses and Methodological Innovations

The principal synthetic route to AM-114 and its analogues is the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aldehyde and a ketone. nih.govresearchgate.net In the case of AM-114, this involves the condensation of a substituted benzaldehyde, containing a boronic acid moiety, with a piperidin-4-one derivative. nih.gov

Innovations in this classical method have been explored to enhance reaction efficiency and yield. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for preparing 3,5-bis(benzylidene)piperidin-4-one derivatives. mdpi.comresearchgate.net This technique significantly reduces reaction times and can lead to improved yields. mdpi.com Furthermore, solvent-free Claisen-Schmidt reactions using solid catalysts like sodium hydroxide have been reported, offering a more environmentally friendly approach by minimizing solvent waste. nih.govresearchgate.net

The general synthetic scheme for AM-114 and its analogues can be summarized as follows:

Step 1: Condensation. A substituted benzaldehyde is reacted with a 4-piperidone derivative in the presence of a catalyst (e.g., NaOH, HCl) and a suitable solvent (e.g., ethanol). nih.govmdpi.com

Step 2: Dehydration. The initially formed aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone (chalcone) structure. nih.gov

This two-step, one-pot reaction is a versatile method for generating a library of 3,5-bis(benzylidene)piperidin-4-one analogues by varying the substituents on both the benzaldehyde and the piperidone starting materials. nih.govmdpi.com

Stereoselective and Regioselective Synthetic Approaches

The stereochemistry of the exocyclic double bonds in AM-114 and its analogues is a critical aspect of their structure. The Claisen-Schmidt condensation typically yields the thermodynamically more stable (E,E)-isomer. nih.gov Single-crystal X-ray analysis of several 3,5-bis(arylidene)piperidin-4-one derivatives has confirmed the E,E stereochemistry of the olefinic double bonds. nih.gov

While the E,E-isomer is the predominant product, studies on related bis(benzylidene)cycloalkanones have shown that stereocontrol can be influenced by steric and electronic factors. In some cases, the formation of unexpected Z-isomers has been observed in sequential Claisen-Schmidt condensations, highlighting the potential for dichotomous stereocontrol. arkat-usa.org However, for AM-114 and its close analogues, the synthesis is largely stereoselective for the E,E-isomer under standard Claisen-Schmidt conditions.

Regioselectivity is generally not a major concern in the synthesis of symmetrical 3,5-bis(benzylidene)piperidin-4-ones like AM-114, as both α-positions of the piperidin-4-one are equally reactive. However, for the synthesis of unsymmetrical analogues with different substituents on the two benzylidene moieties, a stepwise approach would be necessary to control the regioselectivity.

Design and Synthesis of Structurally Modified Analogues for Research Purposes

The structural framework of AM-114 offers multiple sites for modification, allowing for the systematic variation of functional groups to probe structure-activity relationships (SAR) and to develop chemical tools for biological research.

Systematic Variation of Functional Groups

A common strategy for creating analogues of AM-114 involves modifying the substituents on the phenyl rings and the nitrogen atom of the piperidone core. nih.govmdpi.com These modifications can influence the electronic properties, lipophilicity, and steric bulk of the molecule, which in turn can affect its biological activity.

For instance, a series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogues have been synthesized and evaluated for their cytotoxic effects. nih.govresearchgate.net The introduction of various substituents on the aryl rings, such as halogens, methoxy groups, and nitro groups, has been shown to modulate the cytotoxic potency and selectivity against different cancer cell lines. nih.govnih.gov

Below is an interactive data table summarizing the structure-activity relationships of some AM-114 analogues.

| Compound | R1 | R2 | R3 | Cytotoxic Activity (IC50, µM) |

| Analogue 1 | H | H | CH3 | >10 |

| Analogue 2 | 4-F | 4-F | CH3 | 1.5 |

| Analogue 3 | 4-Cl | 4-Cl | CH3 | 0.8 |

| Analogue 4 | 4-OCH3 | 4-OCH3 | CH3 | 2.1 |

| Analogue 5 | H | H | COCH=CH2 | 0.5 |

Note: The data presented are hypothetical and for illustrative purposes to demonstrate the concept of systematic variation and its impact on biological activity.

Development of Chemical Probes and Ligands

The presence of boronic acid moieties in AM-114 makes it an attractive scaffold for the development of chemical probes and ligands. Boronic acids are known to interact with diols, which are present in many biologically important molecules such as saccharides. rsc.org This property has been exploited to design fluorescent probes for saccharide signaling based on chalcone (B49325) structures containing a boronic acid group. nih.gov

Chalcone derivatives with an electron-donating group and a boronic acid (electron-withdrawing) group can exhibit intramolecular charge transfer (ICT), leading to changes in their fluorescence properties upon binding to saccharides. nih.gov This principle can be applied to develop fluorescent probes based on the AM-114 scaffold for detecting and imaging specific biomolecules or cellular processes.

Furthermore, the α,β-unsaturated ketone system in AM-114 can act as a Michael acceptor, allowing for covalent interactions with nucleophilic residues in proteins. This reactivity can be harnessed to design targeted covalent inhibitors or activity-based probes for specific enzymes.

Chemo-Enzymatic and Biocatalytic Approaches in Compound Synthesis

While the primary synthetic routes to AM-114 and its analogues are based on traditional organic chemistry methods, the application of chemo-enzymatic and biocatalytic approaches in the synthesis of related heterocyclic scaffolds is an emerging area of interest.

For the synthesis of chiral piperidine derivatives, chemo-enzymatic methods have been developed that utilize enzymes for stereoselective transformations. nih.gov For example, biocatalytic desymmetrization of prochiral piperidones using enzymes like ketoreductases can provide access to enantiomerically enriched building blocks.

Although specific examples of chemo-enzymatic or biocatalytic synthesis of 3,5-bis(benzylidene)piperidin-4-ones like AM-114 are not yet prevalent in the literature, the principles of biocatalysis could potentially be applied. For instance, enzymes could be used for the stereoselective reduction of the ketone functionality in the piperidone ring or for the enzymatic resolution of racemic intermediates in the synthesis of chiral analogues. The synthesis of curcumin analogues, which share the α,β-unsaturated ketone motif with AM-114, has been explored using biocatalytic methods, suggesting the feasibility of applying similar strategies to this class of compounds. researchgate.netrsc.org

Purification and Characterization Methodologies in Synthetic Research

The purification and characterization of AM-114 and its analogs are crucial steps to ensure the identity, purity, and structural integrity of the synthesized compounds. The presence of polar boronic acid groups presents unique challenges and considerations in these processes.

Purification Methodologies

Due to the polar nature of the boronic acid moieties, the purification of AM-114 can be challenging. Standard silica gel chromatography can sometimes lead to decomposition or poor separation. Therefore, specialized techniques are often employed:

Recrystallization: This is a common and effective method for purifying solid compounds like AM-114, provided a suitable solvent system can be found. Solvents such as ethanol or mixtures of ethanol and water are often used for recrystallizing polar organic compounds. chemrevlett.com

Modified Column Chromatography: To mitigate the issues with standard silica gel, modified stationary phases can be used. This includes:

Reversed-Phase Chromatography: Using a nonpolar stationary phase (like C18) with a polar mobile phase is a viable option for purifying polar compounds. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water, which is particularly well-suited for the retention and separation of highly polar compounds. waters.com

Boric Acid Impregnated Silica Gel: To reduce the over-adsorption and degradation of boronic acid-containing compounds on silica gel, the silica can be pre-treated with boric acid. researchgate.net

Purification via Derivatization: In some cases, the boronic acid can be temporarily converted into a less polar boronate ester (e.g., a pinacol ester) to facilitate purification by standard chromatographic methods. The boronic acid can then be regenerated by hydrolysis. Another approach involves forming a salt by treating the crude product with a base, which can then be isolated and neutralized to yield the purified boronic acid. researchgate.netgoogle.com

Characterization Methodologies

A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of AM-114.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and environment of protons in the molecule. Characteristic signals for AM-114 would include those for the methyl group on the piperidone nitrogen, the protons of the piperidone ring, the vinylic protons of the benzylidene groups, and the aromatic protons. The coupling constants of the vinylic protons can confirm the (E,E) stereochemistry of the double bonds.

¹³C NMR: Shows the signals for all the carbon atoms in the molecule, including the carbonyl carbon of the piperidone ring and the carbons of the aromatic rings.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This technique has been used to confirm the structure of related 3,5-bis(benzylidene)piperidin-4-ones. nih.gov

Below are interactive data tables summarizing the key synthetic and characterization data for AM-114 and related compounds.

Table 1: Synthesis of AM-114

| Reactants | Reagents and Conditions | Product |

|---|

Table 2: Key Characterization Data for 3,5-Bis(benzylidene)piperidin-4-one Derivatives

| Compound | ¹H NMR (Key Signals) | ¹³C NMR (Key Signals) | Mass Spec (m/z) |

|---|---|---|---|

| 3,5-Bis(2-hydroxybenzylidene)piperidin-4-one | 8.10 (s, 2H), 3.86 (s, 4H) | 187.4 (C=O), 49.4 (CH₂) | 308.1289 [M+H]⁺ |

Molecular Target Identification and Mechanistic Elucidation

Identification of Primary Molecular Targets

AM-114 has been identified as a potent inhibitor of the 20S proteasome. nih.govresearchgate.net Mechanistic studies have demonstrated that treatment with AM-114 specifically inhibits the chymotrypsin-like activity of the 20S proteasome in vitro. nih.govelsevierpure.com The proteasome is a critical cellular complex responsible for degrading unneeded or damaged proteins, and its inhibition can lead to the accumulation of regulatory proteins, ultimately inducing apoptosis (cell death). nih.govscbt.com

The inhibitory effect of AM-114 translates to potent cytotoxic activity against cancer cells. In studies using the HCT116 human colon cancer cell line, which expresses wild-type p53, AM-114 exhibited significant growth inhibitory activity. nih.govnih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined through various assays.

| Assay Type | Cell Line | Parameter | Value (µM) | Source |

|---|---|---|---|---|

| MTT Assay (Growth Inhibition) | HCT116 (p53+/+) | IC50 | 1.5 | nih.gov |

| Colony Formation Assay (Growth Inhibition) | HCT116 | IC50 | 0.6 | nih.govelsevierpure.com |

Based on a review of available scientific literature, there is no published data detailing the receptor binding affinity or selectivity profile of AM-114 against Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER2) kinases.

The interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control. aacrjournals.orgnih.gov Initial hypotheses suggested that boronic chalcones like AM-114 might function as MDM2 antagonists, thereby disrupting the p53-MDM2 interaction. aacrjournals.org One early report noted that NMR studies suggested boronic chalcones could bind to the p53-binding cleft of the MDM2 protein. aacrjournals.org

However, subsequent and more detailed mechanistic studies have clarified this point. In vitro investigations revealed that AM-114 did not significantly disrupt the p53-MDM2 protein-protein interaction. nih.govelsevierpure.comnih.govnih.gov This indicates that the observed accumulation of p53 is not due to the direct antagonism of MDM2 but is rather a downstream consequence of a different primary mechanism. nih.gov The evidence points toward proteasome inhibition as the primary mechanism of action for AM-114, which prevents the degradation of p53. nih.govnih.gov

Detailed Analysis of Intracellular Signaling Pathways

A direct and significant downstream effect of AM-114's inhibition of the 20S proteasome is the disruption of cellular protein homeostasis. nih.gov By blocking the primary cellular machinery for protein degradation, AM-114 treatment leads to a significant accumulation of ubiquitinated proteins within the cell. nih.govelsevierpure.com Ubiquitin is a small protein that tags other proteins for destruction by the proteasome; when the proteasome is inhibited, these tagged proteins build up. scbt.com Studies specifically show that this effect includes the accumulation of ubiquitinated p53, among other cellular proteins. nih.govresearchgate.netelsevierpure.com

The cytotoxic activity of AM-114 is closely associated with the modulation of key cell cycle regulators. nih.gov Treatment with the compound leads to the accumulation of both p53 and p21 proteins. nih.govelsevierpure.comnih.gov The mechanism for this is directly linked to proteasome inhibition; the stabilization and accumulation of the p53 protein prevents its degradation. nih.gov

As a transcription factor, elevated levels of p53 lead to the increased expression of its downstream target genes. aacrjournals.org One of the most important of these is the gene CDKN1A, which codes for the protein p21. aacrjournals.org p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in inducing cell cycle arrest. mdpi.comnih.gov The accumulation of both p53 and its downstream effector p21 is a key component of the cytotoxic effects observed with AM-114 treatment. nih.govnih.gov This is further supported by findings that the compound is preferentially toxic to cancer cells that express wild-type p53. nih.govnih.govaacrjournals.org

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)

AM-114 is a potent inducer of apoptosis in various cell types. biorxiv.orgresearchgate.net Studies on human THP-1 derived macrophages and peripheral blood macrophage cultured cells (PBMCC) from rheumatoid arthritis (RA) patients have demonstrated its efficacy in initiating apoptotic events. biorxiv.orgresearchgate.net Treatment with AM-114 leads to pronounced apoptotic features, including DNA fragmentation, the presence of condensed nuclei, apoptotic bodies, and cytoplasmic blebbing. biorxiv.orgresearchgate.net

A key mediator in this process is the activation of effector caspases. In IL-1β-treated macrophages from RA patients, AM-114 treatment resulted in a 0.7-fold increase in caspase-3 activity compared to unstimulated cells treated with the inhibitor. researchgate.net Similarly, in stimulated THP-1 derived macrophages, AM-114 treatment led to a 3.2-fold increase in caspase-3 activity compared to cells treated with aspirin. biorxiv.org This activation of caspase-3 is a critical step in the executive phase of apoptosis. biorxiv.org The induction of apoptosis is further evidenced by a significant increase in DNA damage, recorded as 5.0-fold higher in stimulated THP-1 macrophages treated with AM-114 compared to unstimulated cells. biorxiv.org

| Cell Line / Type | IC50 for Apoptosis / Viability Reduction | Reference |

|---|---|---|

| THP-1 Cells | 3.6 µM | biorxiv.org |

| Macrophages from RA Patients | 0.88 µM | researchgate.netcaymanchem.com |

| Human Colon Cancer HCT116 (MTT Assay) | 1.5 µM | glpbio.com |

| Human Colon Cancer HCT116 (Colony Formation) | 0.6 µM | glpbio.com |

Interference with Specific Enzyme Families (e.g., Proteasome Inhibition)

The primary molecular target of AM-114 is the 20S proteasome, a crucial multi-catalytic enzyme complex responsible for degrading ubiquitinated proteins. glpbio.comcaymanchem.com AM-114 functions as a potent inhibitor of the proteasome, specifically targeting its chymotrypsin-like activity. glpbio.comrndsystems.com The inhibition of this enzymatic activity disrupts cellular protein homeostasis, leading to the accumulation of proteins that would normally be degraded. glpbio.comcaymanchem.com

The inhibitory concentration (IC50) value for the chymotrypsin-like activity of the 20S proteasome is approximately 1 µM. glpbio.comcaymanchem.comrndsystems.combiocrick.com This inhibition leads to a significant build-up of ubiquitinated proteins within the cell, including the tumor suppressor protein p53, which is a key event linking proteasome inhibition to the induction of apoptosis. glpbio.comcaymanchem.com

| Enzyme Target | Specific Activity Inhibited | IC50 | Reference |

|---|---|---|---|

| 20S Proteasome | Chymotrypsin-like | ~1 µM | glpbio.comcaymanchem.comrndsystems.com |

Molecular Specificity and Profiling of Potential Off-Target Interactions

AM-114 demonstrates a notable degree of specificity for the chymotrypsin-like activity of the 20S proteasome. glpbio.comrndsystems.com While comprehensive profiling of all potential off-target interactions is not extensively detailed in available literature, some specific interactions have been investigated. For instance, research indicates that at concentrations effective for proteasome inhibition, AM-114 does not cause a significant disruption of the interaction between p53 and murine double minute 2 (mdm2) proteins. glpbio.com This suggests that its downstream effects on the p53 pathway are primarily due to the stabilization of p53 through the prevention of its degradation by the proteasome, rather than by directly altering the p53-mdm2 binding dynamics. glpbio.com

Cellular Responses and Phenotypic Manifestations in In Vitro Models

The inhibition of the proteasome and induction of apoptosis by AM-114 translate to distinct and measurable cellular responses in in vitro models. In cancer cell lines, such as human colon cancer HCT116, AM-114 potently inhibits cell growth and colony formation. glpbio.comrndsystems.com A hallmark cellular response to AM-114 treatment is the substantial accumulation of ubiquitinated proteins, a direct consequence of proteasome blockade. caymanchem.com

Furthermore, AM-114 has been shown to sensitize cancer cells to other treatments. It enhances the cytotoxicity induced by ionizing radiation in both HCT116 p53+/+ (additive effect) and HCT116 p53-/- (synergistic effect) cells. caymanchem.com

Beyond its anticancer activity, AM-114 exhibits anti-inflammatory effects in immune cells. In stimulated THP-1 derived macrophages, treatment with AM-114 leads to a significant decrease in the release of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8). biorxiv.org This suggests that by modulating proteasome function and inducing apoptosis in inflammatory cells, AM-114 can suppress inflammatory responses. biorxiv.org

| In Vitro Model | Observed Cellular Response / Phenotype | Reference |

|---|---|---|

| Human Colon Cancer HCT116 Cells | Inhibition of cell growth and colony formation. | glpbio.comrndsystems.com |

| Human Colon Cancer HCT116 Cells | Accumulation of ubiquitinated proteins (including p53). | glpbio.comcaymanchem.com |

| Human Colon Cancer HCT116 Cells | Sensitization to ionizing radiation-induced cytotoxicity. | caymanchem.com |

| IL-1β Stimulated THP-1 Macrophages | Decreased release of pro-inflammatory cytokines IL-6 and IL-8. | biorxiv.org |

| Macrophages from RA Patients | Decreased cell viability. | researchgate.netcaymanchem.com |

Structure Activity Relationships Sar , Quantitative Structure Activity Relationships Qsar , and Computational Chemistry

Experimental Elucidation of Structure-Activity Relationships

Systematic modifications of the AM-114 scaffold have been instrumental in identifying the key structural motifs responsible for its biological activity. These studies involve the synthesis of various analogues and the subsequent evaluation of their effects on cancer cell lines and the proteasome.

Research on a series of 3,5-bis(arylidene)-4-piperidones, the core structure of AM-114, has revealed several crucial SAR insights. For instance, the nature of the substituent on the nitrogen atom of the piperidone ring plays a significant role in cytotoxicity. While AM-114 possesses a methyl group at this position, studies on related compounds have shown that the absence of an N-acyl group generally leads to less potent cytotoxic agents. Conversely, N-acylation can produce compounds with similar or enhanced activity. researchgate.net

Furthermore, the substitution pattern on the benzylidene rings is a critical determinant of biological activity. In a study of eight boronic chalcone (B49325) derivatives, AM-114 demonstrated the most potent growth inhibitory activity against human colon cancer HCT116 cells, with IC50 values of 1.5 µM in an MTT assay and 0.6 µM in a colony formation assay. nih.gov This highlights the importance of the specific arrangement of the boronic acid groups on the phenyl rings for optimal anticancer efficacy.

Another study on dimeric 3,5-bis(benzylidene)-4-piperidones indicated that the introduction of electron-releasing and hydrophilic substituents into the aryl rings led to an increase in cytotoxic potencies. nih.gov Although this study was on dimeric forms, it provides valuable clues about the electronic and physicochemical properties that may enhance the activity of the monomeric AM-114 scaffold.

The table below summarizes the cytotoxic activity of AM-114 and a related analogue, AM58, against the HCT116 p53+/+ human colon carcinoma cell line.

| Compound | Chemical Name | IC50 (µM) |

| AM-114 | 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one | 1.49 |

| AM58 | (structure not fully specified in the provided context) | 3.85 |

This data indicates that subtle structural differences between chalcone analogues can lead to significant variations in their cytotoxic potency.

The pharmacophore of a molecule represents the essential spatial arrangement of features necessary for its biological activity. For chalcone-based proteasome inhibitors like AM-114, several key features have been identified. The α,β-unsaturated carbonyl group within the chalcone scaffold is a crucial molecular determinant for the inhibition of the ubiquitin-proteasome system (UPS) and deubiquitinating enzymes (DUBs). nih.govnih.gov This Michael acceptor is susceptible to nucleophilic attack by cysteine residues in the active sites of these enzymes.

In silico docking studies have suggested a potential mechanism for proteasomal inhibition by AM-114 and related compounds, involving a nucleophilic attack from the N-terminal threonine residue of the β-subunits of the proteasome on the carbonyl group of the piperidone ring. nih.govnih.gov

The boronic acid moieties of AM-114 are also critical for its activity. Boronic acids are known to form reversible covalent bonds with the catalytic threonine residues in the active site of the proteasome, a mechanism utilized by the FDA-approved proteasome inhibitor bortezomib. researchgate.net While one study suggested that the boronic acid groups might not be an absolute requirement for proteasome inhibition in a newer series of chalcone derivatives, their presence in AM-114 is clearly associated with its potent activity. nih.gov

The key pharmacophoric features of AM-114 can be summarized as:

An α,β-unsaturated carbonyl system (Michael acceptor).

Two aryl rings with boronic acid substituents.

A central piperidone core.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach allows for the prediction of the activity of novel, unsynthesized molecules and can guide the design of more potent analogues.

While a specific QSAR study solely focused on AM-114 is not available in the provided search results, a QSAR analysis of related dimeric 3,5-bis(benzylidene)-4-piperidones provides insights into the types of molecular descriptors that are likely important for the activity of this class of compounds. nih.gov In this study, various physicochemical and structural descriptors would have been calculated for each analogue, including:

Electronic descriptors: Such as Hammett constants (σ) or calculated atomic charges, to quantify the electron-donating or withdrawing nature of substituents.

Hydrophobic descriptors: Like the partition coefficient (logP) or molar refractivity (MR), to model the compound's lipophilicity and its ability to cross cell membranes.

Steric descriptors: Such as Taft steric parameters (Es) or molecular volume, to account for the size and shape of substituents.

Topological descriptors: Which describe the connectivity and branching of the molecule.

Following the calculation of descriptors, statistical methods are employed to build a predictive QSAR model. A study on dipeptidyl boronic acid proteasome inhibitors successfully developed robust 3D-QSAR models. nih.gov These models were then used to guide the design of novel compounds with improved activity. A similar approach for AM-114 and its analogues would involve correlating the calculated descriptors with the observed biological activity (e.g., IC50 values) using techniques like multiple linear regression (MLR) or partial least squares (PLS).

The QSAR study on dimeric 3,5-bis(benzylidene)-4-piperidones revealed that the placement of electron-releasing and hydrophilic substituents on the aryl rings led to increased cytotoxic potencies. nih.gov This suggests that a predictive model for AM-114 analogues would likely incorporate descriptors related to these properties.

The predictive power of a QSAR model must be rigorously validated before it can be used to explore chemical space and design new compounds. Validation is typically performed using both internal and external methods. Internal validation techniques, such as leave-one-out cross-validation (q²), assess the robustness of the model. External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development. A high correlation between the predicted and experimental activities for the external test set indicates a reliable and predictive QSAR model. Once validated, such a model for AM-114 analogues could be used to virtually screen libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

Advanced Computational Chemistry Applications

Modern computational chemistry offers a powerful toolkit to investigate the properties of novel compounds like AM-114 at an atomic level. These methods can provide deep insights into a molecule's behavior and interactions, accelerating the drug discovery process.

To understand how AM-114 might interact with a biological target, molecular docking and molecular dynamics (MD) simulations would be employed. researchgate.netmdpi.comnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov For AM-114, this would involve docking the molecule into the active site of a putative target protein.

Following docking, MD simulations can provide a more dynamic picture of the protein-ligand complex. mdpi.comnih.gov These simulations model the movement of atoms over time, allowing researchers to assess the stability of the binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. mdpi.com The results of these simulations can be used to refine the structure of AM-114 to improve its binding affinity and selectivity.

Table 1: Hypothetical Molecular Docking and Dynamics Simulation Parameters for AM-114

| Parameter | Value/Method | Purpose |

| Docking Software | AutoDock Vina, GLIDE, or GOLD | Predict binding pose and affinity of AM-114. |

| Target Protein | User-defined (e.g., a specific receptor or enzyme) | To simulate the interaction with a biological target. |

| MD Simulation Engine | GROMACS, AMBER, or CHARMM | To simulate the dynamic behavior of the AM-114-protein complex. |

| Simulation Time | 100 ns - 1 µs | To ensure adequate sampling of conformational space. |

| Force Field | OPLS, CHARMM36, or AMBER | To describe the potential energy of the system. |

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of AM-114. northwestern.edulsu.edu These methods solve the Schrödinger equation to provide information about the molecule's electronic structure, such as the distribution of electron density and the energies of molecular orbitals. northwestern.edu This information is crucial for predicting the reactivity of AM-114, its metabolic stability, and its potential to engage in specific types of chemical reactions. rsc.org

For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. Electrostatic potential maps can reveal regions of the molecule that are likely to participate in electrostatic interactions with a biological target.

Table 2: Hypothetical Quantum Chemical Properties of AM-114

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

| Electron Density Distribution | Concentrated on specific heteroatoms | Highlights regions important for intermolecular interactions. |

Should initial studies with AM-114 show promise, de novo ligand design strategies could be employed to generate novel, related compounds with improved properties. nih.govyoutube.com These computational methods build molecules from scratch or by modifying existing fragments within the binding site of a target. youtube.com By considering the spatial and chemical constraints of the active site, these algorithms can propose new structures that are predicted to have higher affinity or better pharmacokinetic profiles.

For AM-114, this could involve using its core scaffold as a starting point and exploring different substitutions at various positions to optimize interactions with the target protein. This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Integration of Computational and Experimental Data for Mechanistic Insights

The true power of computational chemistry is realized when it is integrated with experimental data. mdpi.comnih.govnih.gov For a novel compound like AM-114, an iterative cycle of computational prediction and experimental validation would be essential. For example, QSAR models can be developed by correlating calculated molecular descriptors of a series of AM-114 analogs with their experimentally measured biological activities. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Furthermore, discrepancies between computational predictions and experimental results can lead to new hypotheses and a deeper understanding of the underlying biological mechanisms. nih.gov This synergy between in silico and in vitro/in vivo studies is a cornerstone of modern drug discovery and would be critical in elucidating the full potential of a novel chemical entity like AM-114.

Preclinical Pharmacological Investigations and Biological Characterization

In Vitro Biological Activity Profiling

The cytotoxic potential of AM-114 has been quantified in various cell-based assays, which are crucial for determining the concentration at which a compound exerts half of its maximal inhibitory effect (IC50). These assays are fundamental in early-stage drug discovery to evaluate a compound's potency. biorxiv.org

In a study utilizing peripheral blood macrophage cultured cells (PBMCC) from patients with rheumatoid arthritis (RA), AM-114 demonstrated significant cytotoxic effects. researchgate.netresearchgate.net The IC50 value was determined to be 0.88 µM. researchgate.net This indicates a substantially higher potency when compared to aspirin, a common anti-inflammatory agent, which had an IC50 of 1120 µM in the same assay. researchgate.netresearchgate.net

Further studies on the human monocytic cell line THP-1, differentiated into macrophages, established an IC50 value of 3.6 µM for AM-114. biorxiv.org In the context of oncology, AM-114 was evaluated against the human HCT 116 colon cancer cell line, where it showed an IC50 of 1.5 µM. biorxiv.org

| Cell Line / Cell Type | Condition / Disease Model | AM-114 IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| PBMCC | Rheumatoid Arthritis | 0.88 | Aspirin | 1120 |

| THP-1 Derived Macrophages | Inflammation Model | 3.6 | Aspirin | 3900 |

| HCT 116 | Colon Cancer | 1.5 | N/A | N/A |

AM-114 is understood to induce cell death primarily through apoptosis, a form of programmed cell death crucial for removing damaged or unwanted cells. researchgate.netnih.gov This mechanism is directly linked to its function as a proteasome inhibitor. biorxiv.orgresearchgate.net

In studies involving macrophages from rheumatoid arthritis patients and IL-1β-stimulated THP-1 derived macrophages, treatment with AM-114 led to pronounced apoptotic features. biorxiv.orgresearchgate.net Morphological assessments revealed classic signs of apoptosis, including the presence of condensed nuclei, cytoplasmic blebbing, and the formation of apoptotic bodies. researchgate.net A key event in the apoptotic cascade is the activation of caspases, a family of protease enzymes. Treatment with AM-114 resulted in a significant increase in caspase-3 activity. In stimulated THP-1 derived macrophages, caspase-3 activity increased 1.9-fold compared to unstimulated cells treated with AM-114 and 3.2-fold compared to cells treated with aspirin under stimulated conditions. biorxiv.org This activation of effector caspases is a central step that leads to the dismantling of the cell. researchgate.net

Further mechanistic investigation pointed to the involvement of the mitochondrial pathway of apoptosis. Assays showed that AM-114 treatment causes a change in the mitochondrial membrane potential, a critical event that often precedes caspase activation. researchgate.net Additionally, a significant increase in DNA damage was observed in stimulated THP-1 macrophages treated with AM-114, another hallmark of late-stage apoptosis. biorxiv.org

As a proteasome inhibitor, AM-114 fundamentally modulates cellular signaling pathways that rely on the ubiquitin-proteasome system for protein degradation and turnover. aacrjournals.org A primary target of this inhibition is the Nuclear Factor-kappa B (NF-κB) signaling pathway. selleckchem.comresearchgate.net

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. researchgate.net Various cellular stimuli can trigger the phosphorylation and subsequent ubiquitination of IκB, marking it for degradation by the proteasome. researchgate.net This degradation frees NF-κB to translocate to the nucleus, where it acts as a transcription factor to regulate genes involved in inflammation, cell survival, and immune responses. selleckchem.com

By inhibiting the proteasome, AM-114 prevents the degradation of IκB. This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its transcriptional activity. researchgate.net This mechanism is particularly relevant in inflammatory conditions like rheumatoid arthritis, where NF-κB is chronically active. researchgate.net Research on AM-114 in stimulated macrophages demonstrated a significant decrease in the release of pro-inflammatory cytokines IL-6 and IL-8, which are downstream targets of the NF-κB pathway. biorxiv.orgbiorxiv.org Functional reporter assays, such as those using a luciferase gene under the control of an NF-κB response element, are standard tools used to quantitatively measure the inhibition of this pathway by compounds like AM-114. snmjournals.orgnih.gov

In Vivo Mechanistic Studies Using Animal Models

Based on the in vitro activity of AM-114 in macrophages and its anti-inflammatory effects, relevant preclinical disease models would primarily include those for inflammatory autoimmune diseases such as rheumatoid arthritis. biorxiv.orgresearchgate.net

One of the most widely used and relevant animal models for rheumatoid arthritis is Collagen-Induced Arthritis (CIA). nih.govfrontiersin.org This model is typically established in genetically susceptible strains of mice by immunization with type II collagen. nih.gov The resulting pathology shares many features with human RA, including symmetric joint inflammation (synovitis), pannus formation, and the eventual erosion of cartilage and bone. nih.govelsevier.es The CIA model is dependent on both T and B cell autoimmune responses and involves the infiltration of inflammatory cells, including macrophages, into the joint synovium, making it an appropriate system to test a macrophage-targeting agent like AM-114. nih.gov

Other established models include Adjuvant-Induced Arthritis (AIA) and genetically modified models, such as mice that are transgenic for human tumor necrosis factor (TNF-α), a key cytokine in RA pathogenesis. nih.govfrontiersin.org The selection of a specific model allows researchers to investigate the efficacy of a compound in a complex, living biological system that mimics aspects of human disease. nih.gov

In in vivo studies, confirming that a drug is interacting with its intended molecular target (target engagement) and producing a desired biological response (pharmacodynamics) is critical. nih.govresearchgate.net For a proteasome inhibitor like AM-114, target engagement in tissues would be assessed by measuring the inhibition of proteasome activity. aacrjournals.org

This can be accomplished by directly assaying the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome in tissue homogenates or whole blood samples collected from animals treated with the compound. aacrjournals.org A dose-dependent inhibition and subsequent recovery of these activities over time provide crucial information on the drug's pharmacokinetic and pharmacodynamic relationship. aacrjournals.org

Pharmacodynamic biomarkers serve as surrogate markers of this biological activity. nih.govresearchgate.net For proteasome inhibitors, a key biomarker is the accumulation of ubiquitinated proteins, which are the substrates that fail to be degraded. In vivo imaging techniques using reporter proteins, such as an ODD-luciferase fusion protein which is rapidly turned over by the proteasome, can also be used. nih.govresearchgate.net Inhibition of the proteasome by a compound like AM-114 would lead to the stabilization of this reporter, resulting in a measurable increase in luminescence, providing a non-invasive readout of target engagement in real-time within a living animal. nih.govresearchgate.net

Evaluation of Efficacy in Specific Biological Processes

Anticancer Activity

AM 114, a boronic derivative of chalcone (B49325), has demonstrated significant potential as an anticancer agent through its targeted activity on the p53 signaling pathway. aacrjournals.org Preclinical studies have identified this compound as an antagonist of the Murine Double Minute 2 (MDM2) protein. aacrjournals.org The MDM2 protein is a key negative regulator of the p53 tumor suppressor. In many human cancers, MDM2 is overexpressed, leading to the inactivation of p53 and thereby allowing cancer cells to evade apoptosis and continue to proliferate. aacrjournals.org

This compound is thought to exert its anticancer effects by binding to the p53-binding cleft of the MDM2 protein. This action disrupts the MDM2-p53 interaction, preventing the degradation of p53. The resulting accumulation of p53 protein activates p53-dependent pathways, leading to cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53. aacrjournals.org

In vitro studies using a pair of isogenic colon carcinoma HCT116 cell lines, one with wild-type p53 and the other being p53-null, have shown that cells with wild-type p53 are significantly more sensitive to treatment with this compound compared to their p53-null counterparts. aacrjournals.org This preferential killing of cancer cells with functional p53 highlights the specific mechanism of action of this compound. Further research has indicated that this compound's cytotoxic effect is achieved through the inhibition of the chymotrypsin-like activity of the 20S proteasome within the cancer cells. This inhibition leads to the accumulation of p53 and p21, a downstream target of p53, which promotes apoptosis. nih.gov

The cytotoxic activity of this compound has been quantified in human colon carcinoma cells (HCT116 p53+/+), exhibiting a half-maximal inhibitory concentration (IC50) of 1.49 µM. nih.gov Another area of investigation for this compound's anticancer activity is in the context of human papillomavirus (HPV)-positive cervical cancer. In these cancers, the viral E6 oncoprotein promotes the degradation of p53 through the ubiquitin-proteasome pathway. This compound has been investigated as a second-generation proteasome inhibitor to prevent this E6-mediated degradation of p53. aacrjournals.org

| Cell Line | p53 Status | Reported Activity | IC50 Value |

|---|---|---|---|

| HCT116 | Wild-Type | Significantly more sensitive to treatment compared to p53-null cells. aacrjournals.org | 1.49 µM nih.gov |

| HPV-positive cervical cancer cells | Wild-Type (subject to E6-mediated degradation) | Investigated as a proteasome inhibitor to prevent p53 degradation. aacrjournals.org | Data not available |

Chromosome Elimination

Currently, there is no available scientific literature or preclinical data that evaluates the efficacy of this compound in the specific biological process of chromosome elimination.

Pharmacokinetics and Pharmacodynamics in Preclinical Species

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

Specific preclinical studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models, including its bioavailability in mice, have not been reported in the available scientific literature.

However, research on other novel boronic chalcones provides some insight into the potential pharmacokinetic profile of this class of compounds. A study on a different boronic chalcone, compound 5, revealed high permeability but moderate solubility. nih.gov This particular chalcone showed intrinsic clearance values in human liver microsomes (HLM) of 77.02 µL/min/mg and in mouse liver microsomes (MsLM) of 36.00 µL/min/mg, suggesting a potentially higher clearance rate in humans compared to mice. nih.gov It is important to note that the chalcone scaffold, in general, can present challenges in terms of pharmacokinetics and oral bioavailability due to high lipophilicity. nih.gov

| Parameter | Result | Implication |

|---|---|---|

| Solubility | Moderate nih.gov | May influence oral absorption and bioavailability. |

| Permeability | High nih.gov | |

| Intrinsic Clearance (HLM) | 77.02 µL/min/mg nih.gov | Suggests a higher clearance rate in humans. |

| Intrinsic Clearance (MsLM) | 36.00 µL/min/mg nih.gov | Suggests a lower clearance rate in mice compared to humans. |

Correlation of Systemic Exposure with Mechanistic Effects

There is currently no published data that directly correlates the systemic exposure of this compound with its mechanistic effects, such as p53 activation or tumor growth inhibition in preclinical models. To establish such a correlation, studies would be required to measure the concentration of this compound in plasma and tumor tissue over time and concurrently assess biomarkers of its activity, such as levels of p53 and its downstream targets.

Advanced Analytical Methodologies in Research Settings

State-of-the-Art Chromatographic Techniques for Compound Separation and Identification in Complex Matrices

Chromatographic techniques are fundamental for separating a compound of interest, like AM 114, from the complex mixtures often encountered in research samples, such as biological fluids or reaction mixtures. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile and semi-volatile compounds. The selection of stationary phase (e.g., reversed-phase, normal-phase, hydrophilic interaction liquid chromatography - HILIC) and mobile phase composition is crucial for achieving optimal separation based on the compound's polarity and chemical properties. Given the structure of this compound, reversed-phase HPLC would likely be a primary choice for its separation.

Gas chromatography (GC) is typically applied to volatile or semi-volatile compounds. While this compound's structure suggests it might require derivatization to enhance volatility for GC analysis, GC-MS is a powerful tool for separating and identifying components in complex samples, as demonstrated in the analysis of various organic compounds and metabolites. The choice between HPLC and GC depends heavily on the compound's physical properties and the nature of the sample matrix.

The effectiveness of chromatographic separation in complex matrices is critical to prevent co-elution of interfering substances, which can impact the accuracy of detection and quantification by downstream detectors.

High-Resolution Mass Spectrometry for Metabolite Characterization and Trace Analysis

Mass spectrometry (MS) provides essential information about the mass-to-charge ratio (m/z) of a compound and its fragments, aiding in identification and structural elucidation. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) MS or Orbitrap MS, offers high mass accuracy, which is invaluable for determining the elemental composition of a compound and its potential metabolites.

Coupling chromatography with MS (LC-MS or GC-MS) is a standard practice for analyzing complex samples. Tandem mass spectrometry (MS/MS) or MSⁿ experiments provide fragmentation patterns that serve as fingerprints for identification and yield structural information. This is particularly useful for characterizing metabolites, which are often present at lower concentrations and may have structures similar to the parent compound. The ability to perform both targeted (for known compounds) and untargeted (for discovering new metabolites) profiling using LC-MS is a key aspect of modern metabolomics research.

In the context of trace analysis, the high sensitivity of modern mass spectrometers allows for the detection and quantification of compounds present at very low concentrations in various matrices, including biological samples.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide complementary information about the structure and functional groups of a chemical compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure of molecules. Both ¹H NMR and ¹³C NMR, along with two-dimensional NMR techniques, are routinely used to assign atoms and understand connectivity within a molecule. Solid-state NMR can also be applied for analyzing solid forms of compounds.

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, which correspond to specific functional groups present. This can help confirm the presence of certain bonds or functional moieties within the structure of this compound. UV-Visible (UV-Vis) spectroscopy can be used to detect compounds with chromophores and can be applied for quantitative analysis based on absorbance.

Combining data from MS and various spectroscopic methods is often necessary for definitive structural elucidation and confirmation of compound purity in research.

Method Development and Validation for Quantitative Analysis in Biological Research Samples

Quantitative analysis, the determination of the amount or concentration of a compound in a sample, is a critical aspect of research, particularly when studying the behavior of compounds in biological systems. Developing a robust quantitative method involves selecting the appropriate analytical technique (e.g., LC-MS/MS is common for biological samples due to its sensitivity and selectivity), optimizing sample preparation procedures (e.g., extraction, cleanup), and establishing calibration curves using reference standards.

Method validation is essential to ensure the reliability and accuracy of quantitative results. Key validation parameters include linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, and matrix effects. For analysis in biological matrices, challenges such as matrix effects and the potential lack of analyte-free samples require specific validation strategies, such as the use of surrogate matrices or standard addition methods. The use of internal standards, particularly isotopically labeled analogs, is common practice in quantitative MS-based methods to account for variations during sample preparation and analysis.

Research Applications and Utility As Chemical Probes

Application of the Chemical Compound as a Tool for Biological Pathway Elucidation

AM 114 is utilized as a chemical probe to elucidate biological pathways, particularly those involving protein degradation mediated by the proteasome. By inhibiting the proteasome's activity, this compound causes the accumulation of ubiquitinated proteins within cells. This accumulation provides a means to study the substrates of the proteasome and the downstream effects of disrupting proteasomal degradation. For instance, research has shown that treatment with this compound leads to a significant accumulation of ubiquitinated p53 and other cellular proteins in whole cells. researchgate.netmdpi.comcapes.gov.br This effect highlights the role of the proteasome in regulating the levels of these specific proteins and allows for the investigation of pathways influenced by their stability and turnover. The compound's ability to perturb this critical cellular process makes it instrumental in mapping the intricate connections within protein homeostasis pathways.

Use in Target Validation and Lead Compound Identification Programs

As a selective inhibitor of the proteasome, specifically the chymotrypsin-like activity of the 20S proteasome, this compound is valuable in target validation studies. researchgate.netmdpi.comcapes.gov.br Its ability to induce specific cellular outcomes, such as growth inhibition in cancer cells, supports the proteasome as a viable therapeutic target in certain contexts. researchgate.netmdpi.com Researchers can use this compound to validate the functional importance of proteasomal activity in specific cellular processes or disease phenotypes. Furthermore, this compound, being a boronic chalcone (B49325) derivative with demonstrated biological activity, can serve as a starting point or "lead compound" in drug discovery programs aimed at developing new proteasome inhibitors. researchgate.netresearchgate.netmdpi.com Its structural features and inhibitory profile provide a basis for the design and synthesis of novel compounds with potentially improved potency, selectivity, or pharmacokinetic properties.

Contribution to the Understanding of Disease Mechanisms in Preclinical Research

This compound contributes to the understanding of disease mechanisms, particularly in preclinical research focusing on conditions where proteasome dysfunction plays a role, such as cancer. By inhibiting proteasomal degradation, this compound can induce cellular stress, cell cycle arrest, and apoptosis, phenotypes relevant to cancer biology. Studies using this compound have demonstrated its potent inhibitory effect on the growth of human colon cancer HCT116 cells. researchgate.netmdpi.com The observed accumulation of proteins like p53 upon this compound treatment provides insights into how proteasome inhibition can stabilize tumor suppressor proteins, potentially influencing cell fate. researchgate.netcapes.gov.brresearchgate.net While this compound's effect on the interaction between p53 and murine double minute 2 (mdm2) proteins has been investigated and found not to be significantly disrupted by this compound, its impact on protein levels downstream of this interaction is evident. researchgate.netcapes.gov.br This allows researchers to dissect the complex interplay between protein stability, ubiquitination, and cellular outcomes in disease models.

Development as a Research Standard or Reference Compound

Although not always formally designated as a "research standard," this compound functions as a de facto reference compound in laboratories studying proteasome function and inhibition. Its well-characterized activity against the 20S proteasome (IC₅₀ of approximately 1 μM) and its documented effects on cellular protein levels and cell growth provide a benchmark for comparing the activity of new proteasome inhibitors or for investigating the role of the proteasome in various biological systems. researchgate.netmdpi.comcapes.gov.br Researchers can use this compound at known concentrations to establish baseline responses related to proteasome inhibition, facilitating the interpretation of results obtained with other experimental manipulations or compounds. Its availability and established profile contribute to its utility as a reliable tool in the broader field of protein degradation research.

Key Research Findings with this compound

| Assay Type | Target/Cell Line | IC₅₀ Value (approx.) | Reference |

| Proteasome Inhibition (in vitro) | 20S Proteasome (Chymotrypsin-like activity) | 1 μM | researchgate.netmdpi.comcapes.gov.br |

| Cell Growth Inhibition | HCT116 Human Colon Cancer Cells (MTT assay) | 1.5 μM | researchgate.netmdpi.com |

| Cell Growth Inhibition | HCT116 Human Colon Cancer Cells (Colony formation assay) | 0.6 μM | researchgate.netmdpi.com |

Future Research Directions and Unexplored Avenues

Investigation of Novel Molecular Targets or Unidentified Mechanistic Pathways

While AM 114 has been identified as an orally bioavailable, irreversible kinase inhibitor with potency against EGFR and HER2, particularly exon 20 insertion mutations, future research could delve deeper into identifying additional molecular targets or currently unidentified mechanistic pathways through which it exerts its effects. oricpharma.comoricpharma.combiospace.com Preclinical studies have demonstrated its compelling activity in HER2-positive breast cancer models and its superior brain penetrant properties compared to other inhibitors. oricpharma.comoricpharma.combiospace.com Further investigation into the specific interactions and downstream effects of this compound within various cellular contexts could reveal novel targets or complex signaling networks involved in its therapeutic potential.

Exploration of Advanced Synthetic Methodologies for Enhanced Analogues

The synthesis of complex molecular skeletons is a significant area in organic chemistry, particularly in the context of natural product synthesis and the development of new therapeutic agents. researchgate.netscripps.edu Exploring advanced synthetic methodologies could lead to the creation of enhanced this compound analogues with improved potency, selectivity, pharmacokinetic properties, or reduced off-target effects. Techniques such as asymmetric electrochemical synthesis are being explored for their efficiency and ability to create complex molecules with high enantioselectivity. sioc-journal.cn Applying such innovative synthetic strategies to the development of this compound derivatives could yield compounds with superior characteristics for research and potential therapeutic use.

Refinement of Computational Models for Improved Predictive Capabilities

Computational modeling plays an increasingly vital role in understanding complex biological systems and predicting the behavior of chemical compounds. nih.govcambridge.orgnih.gov Refining computational models specifically for this compound could provide improved predictive capabilities regarding its interactions with potential targets, its pharmacokinetic and pharmacodynamic properties, and its efficacy in different disease models. Advances in AI and machine learning techniques can enhance these models, allowing for more efficient processing of large datasets and identification of subtle patterns. nih.gov Such refined models could accelerate the research process by guiding the design of new experiments and predicting the potential outcomes of combination studies.

Potential for Combination Studies with Other Research Agents in Preclinical Models

Preclinical studies are crucial for evaluating the potential of new therapeutic strategies, including combination therapies. nih.gov Given this compound's activity as a kinase inhibitor, exploring its potential in combination studies with other research agents in preclinical models is a logical future direction. This could involve combining this compound with other targeted therapies, immunotherapies, or conventional research agents to investigate synergistic effects and overcome potential resistance mechanisms. Preclinical data demonstrating this compound's activity provides a foundation for such combination studies. oricpharma.combiospace.com Research into other compounds, such as CHS-114, has shown the potential of preclinical combination studies to induce desired cellular responses. coherus.com

Emerging Biological Roles and Potential Research Applications Beyond Current Focus

Beyond its current focus as a kinase inhibitor, future research could uncover emerging biological roles for this compound and explore its potential research applications in areas not yet fully investigated. The study of other compounds has revealed multifaceted biological roles beyond their initial characterization. For instance, heparin, traditionally known as an anticoagulant, has shown emerging roles in anti-inflammatory, antiviral, and anti-tumorigenic activities. nih.gov Similarly, research into cysteine proteases and scavenger receptors is revealing their broader involvement in biological processes and potential as therapeutic targets. researchgate.netmdpi.comresearchgate.net Investigating the effects of this compound on different cellular pathways and biological processes could uncover novel applications in various research fields.

常见问题

Q. Recommended workflow :

Replicate experiments using standardized conditions.

Perform cross-lab validation with blinded samples.

Publish raw datasets for meta-analysis .

What advanced spectroscopic techniques are optimal for characterizing this compound’s polymorphic forms?

Basic Research Question

- X-ray Diffraction (XRD) : Resolves crystallographic structures; pair with Rietveld refinement for quantitative phase analysis .

- Solid-state NMR : Identifies hydrogen bonding networks and lattice defects.

- Raman spectroscopy : Detects subtle conformational changes under varying humidity .

Methodological tip : Combine techniques to address limitations (e.g., XRD for long-range order, NMR for local symmetry).

How can researchers design experiments to address this compound’s reactivity in multi-component systems?

Advanced Research Question

To study reactivity (e.g., catalytic or degradation pathways):

- DOE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., pH, solvent polarity, co-solutes) .

- In-situ monitoring : Employ stopped-flow UV-Vis or mass spectrometry for real-time kinetic profiling.

- Computational modeling : Validate experimental data with DFT calculations to predict transition states .

Q. Common pitfalls :

- Overlooking solvent effects on reaction pathways.

- Failing to account for photodegradation during long-term studies.

What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?

Advanced Research Question

Variability arises from impurities, crystallization kinetics, and storage conditions. Solutions include:

- Process Analytical Technology (PAT) : Implement inline sensors for continuous quality assurance .

- Stability chambers : Pre-test storage conditions (temperature, light exposure) using accelerated aging protocols.

- Data transparency : Share batch records and analytical metadata in supplementary materials .

How should interdisciplinary teams approach studying this compound’s biological interactions?

Advanced Research Question

For toxicology or bioactivity studies:

- Collaborative frameworks : Define clear roles (e.g., chemists synthesize analogs, biologists assay cytotoxicity) .

- Dose-response standardization : Use OECD guidelines for in vitro assays to ensure cross-study comparability.

- Ethical data sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

What statistical methods are recommended for meta-analyses of this compound’s published properties?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。